Nocodazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 59 °F (NTP, 1992)

Synonyms

Canonical SMILES

Mechanism of Action

Nocodazole exerts its effects by directly targeting the cellular cytoskeleton.

- Microtubule Depolymerization: It binds to β-tubulin, preventing its polymerization into microtubules and leading to the disassembly of existing microtubule structures [1] [2]. This is often called a "this compound shock" when high concentrations are used for a short time to rapidly induce disassembly [3].

- Concentration-Dependent Effects: The impact of this compound is concentration-dependent. At higher concentrations (e.g., >1 μM), it causes rapid and extensive depolymerization. At lower, nanomolar concentrations, it primarily suppresses microtubule dynamics without causing full depolymerization [1].

- Cellular Consequences: Loss of functional microtubules disrupts vital cellular processes, most notably the formation of the mitotic spindle during cell division. This activates the spindle assembly checkpoint, arresting the cell cycle at the prometaphase stage and preventing chromosome segregation and cell division [4] [1]. Prolonged arrest often triggers apoptosis, or programmed cell death [4] [1].

The following diagram illustrates the mechanism of this compound and its primary cellular consequences:

Key Research Applications

This compound's ability to disrupt microtubules makes it versatile for various experimental paradigms.

| Application | Experimental Purpose | Typical Concentration & Duration |

|---|---|---|

| Cell Cycle Synchronization | Arrest cells in prometaphase for synchronized study of cell division [4] [5]. | 40–100 ng/mL for 12–18 hours [4]. |

| Cancer & Cell Behavior Studies | Study cancer cell response, induce apoptosis, evaluate anti-mitotic drugs [5] [1]. | Varies by cell line; often 25 nM–1 μM [1]. |

| Microtubule Stability Assays | Rapidly depolymerize microtubules to study stability and regrowth ("this compound shock") [3]. | ~5 μM for 5–10 minutes [3]. |

| Intracellular Trafficking & Organelle Organization | Disrupt Golgi apparatus organization to study its structure and vesicle transport [4] [5]. | e.g., 33 μM for 3 hours [4]. |

| Drug Screening & Development | Serves as a positive control in high-throughput screens for compounds targeting cell division [5]. | Varies by assay design. |

Experimental Protocols

Here are two standard protocols for using this compound in cell-based research.

Protocol 1: Cell Cycle Synchronization [4]

This protocol is used to arrest a population of cells at the same stage of the cell cycle.

- Preparation: Grow adherent or suspension cells in an appropriate culture medium.

- Treatment: Add this compound from a concentrated DMSO stock solution to the culture medium to achieve a final concentration of 40–100 ng/mL.

- Incubation: Incubate the cells for 12–18 hours.

- Analysis: After arrest, cells can be analyzed (e.g., by flow cytometry to confirm DNA content) or released from the block by washing out the drug with fresh medium to study synchronous progression through the cell cycle.

Protocol 2: this compound Shock for Microtubule Depolymerization [3]

This method rapidly tests microtubule stability and is more specific than other physical disruption methods.

- Preparation: Grow cells on glass coverslips in a complete growth medium.

- Treatment: Incubate cells in a complete medium containing a relatively high concentration of 5 μM this compound.

- Duration: Treat for a short period, typically 5–10 minutes, at 37°C.

- Fixation and Staining: Immediately after treatment, fix the cells (e.g., with formaldehyde or methanol) and process for immunofluorescence using antibodies against tubulin to visualize the microtubule network.

Considerations and Recent Applications

- Pitfalls to Avoid: this compound is ineffective in water or ethanol; DMSO is the recommended solvent [1]. Always include a vehicle control (DMSO-only) to account for solvent effects. Its action is reversible, which is beneficial for synchronization studies but requires careful timing [1].

- Emerging and Niche Applications: Recent research highlights novel uses:

- Viral Vector Production: A 2025 study showed that adding this compound to HEK293 cells during recombinant adeno-associated virus (rAAV) production can double the genomic titer by arresting cells at the G2/M phase, which appears to optimize packaging conditions [6].

- Nanotechnology: It is being explored to control the assembly of microtubule-like structures in synthetic systems for developing nanoscale devices [5].

References

- 1. This compound: A Potent Microtubule Polymerization Inhibitor... [cellron.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound [en.wikipedia.org]

- 5. Quick Primer | Top 5 Uses of this compound in 2025 [linkedin.com]

- 6. Enhancement of Recombinant Adeno-Associated Virus ... [pubmed.ncbi.nlm.nih.gov]

Solubility and Physicochemical Properties

The table below summarizes the essential technical data for preparing nocodazole stock solutions.

| Property | Value / Description | Citation |

|---|---|---|

| Molecular Weight | 301.32 g/mol | [1] [2] [3] |

| Molecular Formula | C₁₄H₁₁N₃O₃S | [2] [3] [4] |

| Purity | ≥95% to >98% (HPLC) | [2] [5] [3] |

| Solubility in DMSO | ~10 mg/mL (common stock concentration) | [2] [3] |

| Maximum Concentration in DMSO | 15.07 mg/mL (50 mM) | [5] |

| Appearance | White to off-white powder; may have faint yellow, orange, brown, or pink cast | [2] |

Stock Solution Preparation Protocol

The following workflow and detailed steps describe how to prepare a standard 10 mg/mL this compound stock solution in DMSO.

Step-by-Step Instructions:

- Weighing: Accurately weigh out the desired amount of this compound powder. For a 10 mg/mL stock, use 10 mg of powder for every 1 mL of DMSO. [3]

- Dissolution: Transfer the powder to a suitable tube and add the correct volume of pure, anhydrous DMSO. Vortex or mix thoroughly until the powder is completely dissolved and the solution appears clear. [2] [3]

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into small, single-use volumes. [3]

- Storage:

Experimental Usage Guide

This compound is used across various experiments, primarily for disrupting microtubules. Working concentrations and treatment durations vary significantly depending on the desired cellular effect.

| Experimental Goal | Typical Working Concentration | Key Considerations & Citations |

|---|

| Cell Cycle Synchronization (Mitotic Arrest) | 40 - 100 ng/mL (~0.13 - 0.33 µM) for 12-18 hours | Activates spindle assembly checkpoint, arresting cells in prometaphase. [6] | | Microtubule Depolymerization ("this compound Shock") | 5 µM for 5 minutes | A short, high-dose treatment for rapid and specific microtubule disassembly. [7] | | Inhibition of Cell Migration | Varies by model | Effects differ between 2D and 3D cell culture conditions. [7] | | General Microtubule Studies | 0.1 - 10 µg/mL (~0.33 - 33.2 µM) for 12-48 hours | Concentration depends on cell type and specific process being studied. [3] |

Key Experimental Considerations

- Dilution is Critical: The final concentration of DMSO in your cell culture media should generally be kept below 0.1% to avoid cytotoxicity. Plan your dilutions accordingly.

- Reversible Effects: this compound's effects on microtubules are rapidly reversible. Researchers often use a "washout" protocol (removing the drug-containing media and replacing it with fresh media) to study processes like mitotic exit and microtubule regrowth. [1] [6]

- Beyond Microtubules: While primarily a microtubule inhibitor, this compound has been reported to inhibit several kinases (ABL, c-KIT, BRAF) and other cellular processes like autophagosome-lysosome fusion. Consider these off-target effects when interpreting results. [1] [5] [3]

References

- 1. This compound | Microtubule Associated inhibitor | Mechanism [selleckchem.com]

- 2. This compound [enzo.com]

- 3. This compound [cellsignal.com]

- 4. This compound | CAS 31430-18-9 [scbt.com]

- 5. This compound | Microtubules [tocris.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound - an overview [sciencedirect.com]

Mechanism of Action & Signaling Pathways

Nocodazole exerts its effects by directly targeting the cellular cytoskeleton. The diagram below illustrates the key signaling pathways it disrupts.

This compound disrupts microtubules, causing mitotic arrest and diverse cellular effects.

- Microtubule Dynamics: this compound binds to β-tubulin subunits, preventing their polymerization into microtubules. This disrupts the dynamic instability of microtubules, which is critical for forming the mitotic spindle during cell division [1] [2].

- Cell Cycle Arrest: In proliferating cells, the inability to form a proper mitotic spindle activates the spindle assembly checkpoint. This halts the cell cycle at prometaphase, preventing chromosome segregation [1] [2].

- Apoptosis: Prolonged mitotic arrest typically leads to programmed cell death, or apoptosis. This is characterized by mitochondrial membrane depolarization, activation of caspases, and cleavage of proteins like PARP [3].

- Microtubule-Independent Mechanisms: Research shows this compound can also inhibit the Wnt signaling pathway, which is often hyperactive in cancers. It does this by stimulating the expression of LATS2, a kinase that disrupts the interaction between β-catenin and BCL9, thereby suppressing oncogenic signaling [1].

Key Experimental Protocols

This compound is a versatile tool in the lab. Here are detailed methodologies for two common applications.

Cell Cycle Synchronization

This protocol arrests a population of cells at the prometaphase stage of mitosis [1].

- Procedure:

- Preparation: Grow adherent cells (e.g., HeLa, RPE1) on culture dishes until they are ~60-70% confluent.

- Treatment: Add this compound from a concentrated DMSO stock solution to the culture medium to achieve a final concentration of 40-100 ng/mL (approximately 133-332 nM).

- Incubation: Incubate the cells for 12 to 18 hours at 37°C and 5% CO₂.

- Validation: After incubation, arrested, rounded cells can be mechanically dislodged by gentle shaking. The success of synchronization can be confirmed by:

- Flow cytometry, which will show a predominant peak of cells with a G2/M DNA content.

- Microscopy, revealing cells with condensed chromosomes but no mitotic spindle.

Microtubule Re-polymerization / "this compound Washout"

This assay is used to study the spatial organization and nucleation of microtubules after complete depolymerization [4].

- Procedure:

- Depolymerization: Treat cells with a high concentration of this compound (e.g., 5-10 µM) for 1-2 hours to completely depolymerize the microtubule network.

- Washout: Quickly remove the drug-containing medium and wash the cells 2-3 times with pre-warmed, drug-free culture medium.

- Re-polymerization: Add fresh, pre-warmed drug-free medium and return the cells to the incubator.

- Fixation and Staining: At specific time points post-washout (e.g., 0, 30 sec, 1, 2, 5, 10 min), immediately fix the cells (e.g., with cold methanol) and process for immunofluorescence using an anti-α-tubulin antibody to visualize the re-growing microtubules.

- Live-Cell Alternative: For live imaging, transfect cells with a fluorescent marker like GFP-EB3 (a protein that binds to growing microtubule plus ends) prior to the experiment. Image the cells immediately after washout to track the location and direction of new microtubule growth [4].

Quantitative Data & Comparative Effects

The biological impact of this compound is concentration and cell-type dependent. The table below summarizes key quantitative findings.

| Context/Cell Type | Concentration | Effect Observed |

|---|---|---|

| General Cell Synchronization [1] | 40-100 ng/mL (133-332 nM) | Reversible prometaphase arrest for 12-18 hours. |

| hMSCs (Normal Stem Cells) [5] | 325 nM | Reversible proliferation inhibition; moderate, reversible cytoskeletal and nuclear changes. |

| CLL B-Cells (Cancer) [3] | ≤16 µM | Induction of apoptosis via mitochondrial depolarization and caspase activation. |

| Non-k-MT Stability (Mitosis) [6] | 33-66 nM | Selective destabilization of non-kinetochore microtubules; decreased spindle length. |

| This compound "Shock" [6] | 5 µM for 5 min | Rapid, specific disassembly of cellular microtubules. |

| Golgi Ministack Formation [1] | 33 µM for 3 hours | Dispersal of the perinuclear Golgi into functional ministacks throughout the cytoplasm. |

This compound in Context: Comparison with Other Agents

This compound is one of several microtubule-targeting agents used in research and therapy.

| Drug | Primary Mechanism | Key Research/Clinical Notes |

|---|---|---|

| This compound | Depolymerizes microtubules [1] | Research tool: Effects are often reversible upon washout [5] [6]. |

| Taxol (Paclitaxel) | Hyper-stabilizes microtubules, inhibits depolymerization [5] [2] | FDA-approved chemotherapeutic; can induce cytokine release and alter gene expression [5]. |

| Colchicine | Depolymerizes microtubules [1] | Clinical use for gout; its effects are less readily reversible than this compound [5]. |

| Mebendazole/Flubendazole | Depolymerizes microtubules [7] | Anthelmintic drugs being repurposed for cancer; Flubendazole shows high binding affinity in silico [7]. |

Research Implications & Future Directions

This compound remains indispensable for basic cell biology research. Its ability to synchronize cell populations is crucial for studying the cell cycle, while its disruption of intracellular transport helps elucidate mechanisms of organelle organization and protein trafficking [1] [8].

In drug discovery, this compound serves as a prototype for colchicine-binding site inhibitors (CBSIs). Computational and experimental studies suggest that certain benzimidazole anthelmintics like Flubendazole may have even higher binding affinity to tubulin, positioning them as promising candidates for drug repurposing in oncology [7].

The differential effects of this compound—inducing apoptosis in cancer cells while having only moderate and reversible effects on certain normal stem cells—highlight the potential for therapeutic window with microtubule-targeting agents [5] [3].

References

- 1. This compound [en.wikipedia.org]

- 2. Analysis of gene expression induced by microtubule ... [sciencedirect.com]

- 3. This compound, a microtubule de-polymerising agent, induces ... [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of asymmetric microtubule nucleation at sub- ... [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule‐interacting drugs induce moderate and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Revisiting Activity of Some this compound Analogues as a ... [frontiersin.org]

- 8. This compound, a microtubule-active drug, interferes with ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Nocodazole as an Antineoplastic Agent

Executive Summary

Nocodazole is a synthetic benzimidazole derivative that functions as a potent microtubule-targeting agent (MTA) with significant antiproliferative activity against various cancer cell types. Originally developed as an anti-helminthic agent, this compound has emerged as an invaluable research tool in cell biology and oncology, providing critical insights into mitotic regulation and microtubule dynamics. This whitepaper provides a comprehensive technical overview of this compound's molecular mechanisms, experimental applications, and therapeutic potential, specifically tailored for researchers, scientists, and drug development professionals. The document synthesizes current scientific understanding while highlighting both established protocols and emerging research applications, with particular emphasis on its antimitotic properties and recently discovered microtubule-independent effects that expand its potential as an antineoplastic agent.

Chemical Profile and Basic Pharmacology

Fundamental Chemical Properties

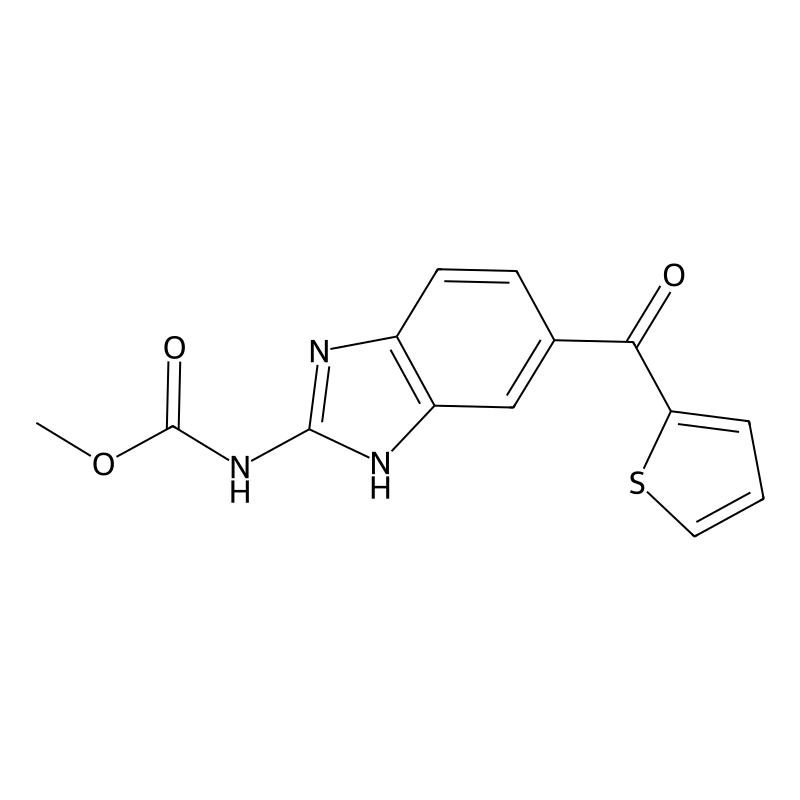

This compound (chemical name: Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate) is a synthetic compound belonging to the benzimidazole chemical class, characterized by specific structural features that enable its biological activity [1]:

- Molecular Formula: C₁₄H₁₁N₃O₃S

- Molar Mass: 301.32 g·mol⁻¹

- Appearance: White with faint yellow cast powder

- Melting Point: 256°C (493°F; 529 K)

- Solubility: Approximately 10 mg/mL in DMSO

Structurally, this compound is closely related to mebendazole, differing primarily by the replacement of the leftmost benzene ring with a thiophene moiety [1]. This subtle modification significantly enhances its bioavailability and microtubule-binding affinity. The compound's benzimidazole core structure is shared with several clinically utilized anti-helminthic agents, providing important insights into structure-activity relationships that inform ongoing drug development efforts.

Historical Development and Research Significance

Initially investigated for its antiparasitic properties, this compound rapidly gained prominence in cell biology research following the discovery of its potent effects on microtubule polymerization [1]. Unlike naturally-derived microtubule agents such as vinblastine or colchicine, this compound's synthetic origin provides advantages in terms of chemical consistency and experimental reproducibility. The compound binds specifically to the colchicine binding site on β-tubulin but exhibits rapidly reversible binding kinetics compared to colchicine, allowing for more flexible experimental applications, including wash-out studies to examine recovery from microtubule disruption [2]. This property has made it particularly valuable for cell synchronization studies where reversible cell cycle arrest is desired.

Mechanisms of Action: Molecular Targets and Signaling Pathways

Primary Mechanism: Microtubule Disruption

This compound's primary antineoplastic mechanism involves competitive inhibition of tubulin polymerization, leading to microtubule network disruption [1] [2]. The molecular specificity of this interaction stems from this compound's high-affinity binding to the colchicine site on β-tubulin subunits, where it interferes with the straightening of tubulin heterodimers required for proper microtubule assembly [3]. This binding prevents the incorporation of tubulin dimers into growing microtubule polymers, shifting the equilibrium toward depolymerization and resulting in the disintegration of existing microtubule networks.

The signaling cascade initiated by microtubule disruption activates the spindle assembly checkpoint (SAC), preventing metaphase-to-anaphase transition and arresting cell cycle progression at prometaphase [1]. Prolonged mitotic arrest typically triggers mitotic catastrophe and subsequent apoptosis through mitochondrial membrane depolarization, caspase activation, and PARP cleavage [4]. This sequence represents the canonical pathway through which this compound exerts its cytotoxic effects on rapidly dividing cells.

Table 1: this compound-Induced Microtubule Disruption Mechanisms

| Target | Molecular Interaction | Cellular Consequence | Experimental Evidence |

|---|---|---|---|

| β-tubulin | Binds colchicine site, prevents tubulin straightening & dimerization | Inhibition of microtubule polymerization | X-ray crystallography shows binding overlap with colchicine [3] |

| Mitotic spindle | Disrupts spindle microtubule dynamics | Activation of spindle assembly checkpoint | Immunofluorescence shows abnormal spindle morphology [2] |

| Microtubule network | Shifts equilibrium toward depolymerization | Loss of cytoskeletal integrity & intracellular transport | Turbidity assays show inhibited tubulin polymerization [3] |

| Kinetochore-microtubule attachments | Prevents proper end-on attachments | Chromosome congression failure | Live-cell imaging reveals uncongressed chromosomes [3] |

Figure 1: this compound's primary mechanism involves microtubule disruption leading to mitotic arrest and apoptosis, with additional microtubule-independent effects at high concentrations.

Microtubule-Independent Mechanisms

Recent investigations have revealed that this compound exhibits additional antineoplastic activities that operate independently of its microtubule-depolymerizing effects, particularly at higher concentrations (10-33 μM) [5]. These microtubule-independent mechanisms include:

Glucose transport inhibition: this compound directly inhibits insulin-stimulated glucose uptake in 3T3-L1 adipocytes without preventing GLUT4 translocation, suggesting direct interference with glucose transporter function [5]. This metabolic disruption occurs rapidly even at low temperatures, indicating a mechanism distinct from its microtubule effects.

Wnt signaling suppression: this compound stimulates expression of LATS2, which subsequently inhibits the Wnt signaling pathway by disrupting the interaction between β-catenin and BCL9 [1]. This represents a potentially significant mechanism for reducing the oncogenic potential of cancer cells, particularly in Wnt-driven malignancies.

Altered Bcl-2 phosphorylation: In chronic lymphocytic leukemia cells, this compound induces apoptosis accompanied by either increased phosphorylation of Bcl-2 at serine-70 or reduced total Bcl-2 expression, indicating direct engagement with apoptotic regulatory machinery [4].

Table 2: Microtubule-Independent Effects of this compound

| Effect | Experimental System | Concentration Range | Proposed Mechanism | Significance |

|---|---|---|---|---|

| Glucose transport inhibition | 3T3-L1 adipocytes, CHO cells | 10-33 μM | Direct inhibition of glucose transporter function; not blocked by taxol [5] | Metabolic targeting of cancer cells |

| Wnt signaling suppression | Cancer cell lines | Not specified | LATS2-mediated disruption of β-catenin/BCL9 interaction [1] | Reduction of oncogenic signaling |

| Bcl-2 modulation | Chronic lymphocytic leukemia cells | ≤16 μM | Altered Bcl-2 phosphorylation at Ser70 or reduced expression [4] | Direct activation of apoptotic pathways |

| Reversal of EMT | HNSCC cell lines (RDS 60 analog) | 1-2 μM | Transcriptional reprogramming of epithelial markers [2] | Inhibition of metastasis |

Experimental Protocols and Methodologies

Standard Cell Culture Applications

Cell synchronization represents one of the most common research applications of this compound, leveraging its reversible inhibition of microtubule polymerization to generate populations of cells at specific cell cycle stages [1]. The standard protocol involves:

- Concentration: 40-100 ng/mL (132-330 nM) in culture medium

- Duration: 12-18 hours incubation

- Result: G2/M phase arrest with prometaphase character

For microtubule disruption experiments in interphase cells, higher concentrations are typically employed:

- Working concentration: 5-33 μM

- Duration: 30 minutes to 3 hours, depending on application

- Validation: Immunofluorescence staining for α-tubulin to confirm microtubule depolymerization

The reversibility of this compound's effects enables wash-out studies examining cellular recovery from microtubule disruption, making it particularly valuable for investigating cell cycle progression, checkpoint recovery, and cytoskeletal reorganization dynamics.

Specialized Research Applications

3.2.1 Golgi Ministack Formation

This compound treatment induces fragmentation of the perinuclear Golgi apparatus into functional Golgi ministacks distributed throughout the cytoplasm [1]. The standard protocol includes:

- Concentration: 33 μM this compound

- Duration: 3 hours incubation

- Mechanism: Disruption of microtubule-dependent Golgi element trafficking from ER exit sites

- Application: Study of Golgi organization and protein trafficking pathways

3.2.2 Microtubule Stability Assays

The This compound shock method provides a specific approach for assessing microtubule stability and turnover rates [6]:

- Grow cells on glass coverslips in complete growth medium at 37°C, 5% CO₂

- Incubate cells in complete medium with 5 μM this compound for 5 minutes

- Immediately fix cells with ice-cold methanol

- Process for immunofluorescence using anti-tubulin antibodies

This approach offers advantages over cold or calcium-induced depolymerization by specifically targeting microtubules while minimally impacting other cellular processes.

3.2.3 Turbidity-Based Tubulin Polymerization Assay

In vitro assessment of this compound's direct effects on tubulin polymerization utilizes turbidity measurements [3]:

- Prepare assembly-competent tubulin (2 mg/mL final concentration) in BRB80 buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

- Add this compound (varying concentrations) or DMSO vehicle control

- Initiate polymerization by adding 1 mM GTP and 10% glycerol

- Incubate at 37°C while monitoring absorbance at 340 nm in 30-second intervals for 60 minutes

- Compare polymerization kinetics across treatment conditions

This quantitative approach enables precise determination of IC₅₀ values and comparison of potency across different microtubule-targeting agents.

Figure 2: Standard experimental applications of this compound in research settings with typical concentrations and durations.

Research Applications and Phenotypic Effects

Cellular and Molecular Phenotypes

This compound treatment produces characteristic cellular phenotypes that provide insights into microtubule function and cell cycle regulation:

Mitotic arrest: Cells accumulate in prometaphase with condensed chromosomes but unable to form proper metaphase plates due to spindle assembly checkpoint activation [1]

Abnormal spindle morphology: Bipolar spindles fail to form, resulting in monopolar, tripolar, or multipolar spindle configurations with disrupted kinetochore-microtubule attachments [2]

Chromosome congression defects: Despite recent evidence that low concentrations may stabilize some kinetochore-microtubule attachments, chromosome alignment at the metaphase plate fails [3]

Altered cytoskeletal organization: Interphase microtubule networks collapse, affecting intracellular transport, organelle positioning, and cell morphology

The concentration-dependent effects of this compound reveal intriguing aspects of microtubule dynamics, with low concentrations (100 nM) sometimes producing microtubule stabilization rather than depolymerization in specific contexts [3]. This paradoxical effect highlights the complex relationship between microtubule-targeting agents and tubulin polymerization dynamics.

Cancer-Selective Cytotoxicity

This compound demonstrates selective cytotoxicity toward certain cancer cell types while sparing normal cells, suggesting therapeutic potential:

Chronic lymphocytic leukemia (CLL): this compound induces apoptosis in non-cycling CLL B-cells (IC₅₀ ≤16 μM) while sparing normal peripheral blood B-cells [4]. This selectivity appears specific to microtubule depolymerization, as taxol does not reproduce this effect.

Head and neck squamous cell carcinoma (HNSCC): Structural analogs like RDS 60 inhibit proliferation (EC₅₀ 2.5-12.4 μM depending on cell line and exposure time), induce G2/M arrest, and reverse epithelial-mesenchymal transition [2].

Metastasis inhibition: Beyond direct cytotoxicity, this compound and its analogs impair cell migration and extracellular matrix infiltration, potentially limiting metastatic progression [2].

The molecular basis for this selective cytotoxicity appears to involve both cell cycle-dependent vulnerabilities and tissue-specific differences in drug response mechanisms, offering promising avenues for targeted therapeutic development.

Therapeutic Potential and Research Analogues

Structural Analogs and Derivative Compounds

The benzimidazole core structure of this compound represents a privileged scaffold for antineoplastic development, with numerous analogs demonstrating improved therapeutic potential [2]:

RDS 60: A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative that replaces this compound's thiophene ring with a pyrrole moiety and reduces the carbonyl to a methylene group. This compound demonstrates potent activity against HNSCC cell lines (EC₅₀ 2.5-12.4 μM) with minimal cytotoxicity toward normal dermal fibroblasts and keratinocytes [2].

TH588: Originally identified as an MTH1 inhibitor, this compound also targets microtubules through binding at the colchicine site on β-tubulin, overlapping with this compound binding [3]. Despite structural similarities, TH588 exhibits distinct effects on microtubule dynamics, reducing plus-end mobility in interphase cells.

Mebendazole and flubendazole: These clinically approved anti-helminthic benzimidazoles share structural similarities with this compound and demonstrate repurposing potential for cancer therapy, particularly for glioblastoma and other solid tumors [7].

Table 3: Comparison of this compound and Selected Analogues

| Compound | Structural Features | Cellular Targets | Therapeutic Advantages | Research Status |

|---|---|---|---|---|

| This compound | Benzimidazole-2-yl carbamate with thienylcarbonyl | β-tubulin (colchicine site), glucose transporters | Reversible binding, well-established research tool | Preclinical research |

| RDS 60 | Pyrrole replacement of thiophene, reduced carbonyl | β-tubulin, mitotic spindle assembly | Selective cytotoxicity against HNSCC, minimal normal cell toxicity | Preclinical testing |

| TH588 | Dual MTH1 and microtubule targeting | β-tubulin (colchicine site), MTH1 oxidase | Dual mechanism of action, efficacy in taxane-resistant models | Preclinical development |

| Mebendazole | Benzimidazole carbamate | β-tubulin, VEGFR2 | Established clinical safety, repurposing potential | Clinical trials for cancer |

Challenges in Clinical Translation

Despite promising preclinical activity, this compound itself faces significant clinical development challenges:

Therapeutic index limitations: The concentrations required for robust antineoplastic effects (≥10 μM) often approach toxicity thresholds for normal cells, particularly erythrocytes [2]

Pharmacokinetic limitations: Rapid metabolism and clearance may limit tumor exposure to therapeutic concentrations

Off-target effects: Microtubule-independent mechanisms, while potentially therapeutically beneficial, complicate dose prediction and toxicity management

These challenges have motivated development of structural analogs with improved therapeutic indices and drug combination strategies that enhance efficacy while limiting toxicity. The clinical success of other microtubule-targeting agents (e.g., vinca alkaloids, taxanes) suggests that with appropriate chemical optimization, this compound-derived compounds may eventually reach clinical application.

Conclusion and Future Perspectives

This compound remains an invaluable tool for fundamental research on microtubule dynamics, cell cycle regulation, and mitotic mechanisms. Its well-characterized effects on microtubule polymerization, combined with recently identified microtubule-independent activities, continue to reveal new insights into cancer cell biology. For drug development professionals, this compound's structural template offers promising opportunities for therapeutic optimization through medicinal chemistry approaches aimed at improving selectivity, reducing toxicity, and overcoming resistance mechanisms.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl- ... [pmc.ncbi.nlm.nih.gov]

- 3. TH588 and Low-Dose this compound Impair Chromosome ... [pmc.ncbi.nlm.nih.gov]

- 4. , a microtubule de-polymerising agent, induces apoptosis... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits insulin-stimulated glucose transport in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. This compound - an overview [sciencedirect.com]

Nocodazole Cell Cycle Synchronization: Complete Protocol Guide

Introduction to Nocodazole

This compound is a microtubule-depolymerizing agent that binds to β-tubulin and suppresses microtubule polymerization, thereby disrupting mitotic spindle formation [1] [2]. This action activates the spindle assembly checkpoint, preventing transition from metaphase to anaphase and resulting in cell cycle arrest at prometaphase [2]. The reversibility of this arrest makes this compound particularly valuable for synchronizing cell populations in mitosis for studying stage-specific processes [3].

This compound Synchronization Protocol Details

The table below summarizes the complete synchronization workflow using this compound:

Table 1: Comprehensive this compound Synchronization Protocol

| Protocol Step | Specific Conditions | Duration | Expected Cell Cycle Phase | Key Quality Checks |

|---|---|---|---|---|

| G1/S Phase Arrest | 2.5 mM thymidine [4] | 24 hours [4] | G1/S boundary | Microscope: check for reduced division |

| Release from Arrest | Replace with fresh thymidine-free medium [4] | 8 hours [4] | S phase progression | Flow cytometry: monitor S-phase entry |

| G2/M Phase Arrest | 100 nM this compound [4] | 16 hours [4] | Prometaphase | Microscope: round, detached cells |

| M Phase Collection | Replace with this compound-free medium [4] | 1 hour [4] | Mitotic cells | Mitotic shake-off; >95% purity possible |

Stage-Specific Synchronization Methods

For comprehensive cell cycle studies, researchers often need to synchronize cells at various stages. The table below compares synchronization methods for different cell cycle phases:

Table 2: Cell Cycle Synchronization Methods for Different Phases

| Target Phase | Chemical Inhibitor | Concentration | Treatment Duration | Mechanism of Action |

|---|---|---|---|---|

| G1/S Boundary | Thymidine [4] | 2.5 mM [4] | Double block: 24h + 16h [4] | Inhibits DNA synthesis via dNTP pool imbalance |

| G1 Phase | Palbociclib (Cdk4/6 inhibitor) [3] | Varies by cell type | 16-24 hours [3] | Inhibits Cyclin D-Cdk4/6, blocking G1 progression |

| S Phase | Thymidine (release from G1/S block) [4] | N/A (washout) [4] | 3-4 hours post-release [4] | Resumption of DNA synthesis after release |

| G2/M Border | CDK1 inhibitor (Ro-3306) [4] | 10 μM [4] | 16 hours [4] | Direct inhibition of CDK1, preventing mitotic entry |

| M Phase | This compound [4] | 40-100 ng/mL [2] | 12-18 hours [2] | Microtubule depolymerization, spindle checkpoint activation |

Critical Optimization Parameters

Cell Type Considerations: Different cell lines exhibit varying responses to this compound. Some breast cancer cell lines (classified as "type B" cells) show a biphasic response—arresting in mitosis at low concentrations (100 nM) but undergoing G1 and G2 arrest at higher concentrations (1 μM) through a p21-associated mechanism [1].

Concentration and Timing Optimization:

- Standard concentration range: 40-100 ng/mL (approximately 133-332 nM) [2]

- Critical parameter: Using concentrations that effectively depolymerize microtubules while maintaining reversibility [1] [3]

- Exposure duration: Typically 12-18 hours; prolonged arrest may trigger apoptosis or adaptation [2]

Reversibility and Recovery:

- For reversible synchronization: Remove this compound by washing with fresh medium [4]

- Monitor synchronous cell cycle progression post-release at intervals (0, 0.5, 1, 2, 4 hours) [4]

- Validate synchronization efficiency through flow cytometry (DNA content analysis) and mitotic markers (phospho-histone H3) [1] [3]

Validation and Quality Control

Flow Cytometry Analysis:

- Expected profile for this compound-arrested cells: ~4N DNA content (G2/M peak) [1] [2]

- Post-release time course: monitor synchronous progression through G1 (~2N DNA) [4]

Microscopic Assessment:

- Morphology: Rounded, detached cells during mitotic arrest [2]

- Immunofluorescence: Spindle assembly checkpoint proteins (Mad2), microtubule polymerization status, and mitotic markers (CENP-F) [1] [3]

Functional Validation:

- Cell cycle progression tracking after release [4] [3]

- Check for apoptotic markers if prolonged arrest occurs [2]

Experimental Design Workflow

The following diagram illustrates the complete experimental workflow for cell cycle synchronization at multiple phases:

Mechanism of this compound Action

This diagram illustrates the molecular mechanism by which this compound induces mitotic arrest:

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Synchronization

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor Synchronization Efficiency | Suboptimal concentration; Incorrect duration | Titrate this compound (40-100 ng/mL); Extend treatment to 16-18 hours [2] |

| Low Mitotic Index | Cell type variability; Overconfluent culture | Validate response in specific cell line; Ensure logarithmic growth [1] |

| Irreversible Arrest | Excessive concentration or duration | Reduce concentration to 40-60 ng/mL; Limit treatment to 12 hours [3] |

| High Apoptosis | Prolonged mitotic arrest | Shorten treatment duration; Analyze earlier time points [2] |

| Incomplete Release | Insufficient washing | Perform multiple washes with pre-warmed medium [4] |

Advanced Applications

Beyond basic synchronization, this compound has several specialized research applications:

Golgi Ministack Formation: Treatment with 33 μM this compound for 3 hours disrupts microtubule-dependent Golgi trafficking, causing Golgi fragmentation into functional ministacks adjacent to ER exit sites [2].

Checkpoint Function Studies: this compound sensitivity can reveal mitotic checkpoint defects; some cancer cell lines fail to arrest properly despite intact checkpoint proteins [1].

Tetraploid Cell Generation: Prolonged exposure leading to mitotic slippage produces tetraploid G1 cells, useful for studying genomic instability mechanisms [1].

References

Comprehensive Application Notes and Protocols: Nocodazole Mitotic Arrest Assays for Cell Cycle Research

Introduction to Nocodazole and Mitotic Arrest

This compound is a synthetic microtubule-disrupting agent that has become an indispensable tool in cell biology research for inducing reversible mitotic arrest. As an anti-neoplastic compound that binds to β-tubulin, this compound prevents microtubule polymerization, thereby disrupting mitotic spindle formation and activating the spindle assembly checkpoint (SAC). This action arrests cells at metaphase, making this compound particularly valuable for studying cell cycle regulation, chromosome dynamics, and cancer cell behavior. Unlike some other microtubule agents, this compound's effects are reversible, allowing researchers to synchronize cell populations by releasing them from mitotic block. This reversibility provides a significant advantage for studying mitotic exit and cell cycle progression under controlled conditions.

The versatility of this compound extends across multiple research domains, from basic cell cycle studies to applied cancer research and drug development. Current research applications harness this compound-induced mitotic arrest to investigate fundamental biological processes including mitotic catastrophe, chromosome instability, and various cell death pathways. While not approved for therapeutic use in humans, its role in laboratory research is well-established, with particular utility in cancer cell behavior studies, drug screening platforms, and cell synchronization protocols. The specificity and potency of this compound have cemented its status as a staple reagent in laboratories worldwide, especially in investigations of mitosis, cell cycle checkpoints, and cellular responses to antimitotic agents [1] [2].

Basic Protocol: this compound-Mediated Mitotic Arrest

Reagent Preparation and Working Concentrations

Stock solution preparation begins with reconstituting this compound lyophilized powder in dimethyl sulfoxide (DMSO) to create a concentrated storage solution. A standard approach involves dissolving 10 mg of this compound in 10 mL of DMSO to yield a 1 mg/mL (3.32 mM) stock solution. This concentrated stock should be aliquoted into single-use volumes and stored at -20°C in desiccated conditions, protected from light to prevent degradation. Under these storage conditions, the lyophilized powder remains stable for 24 months, while the DMSO solution maintains potency for approximately 2 months. Repeated freeze-thaw cycles should be avoided to preserve efficacy [2].

Working concentrations of this compound vary significantly depending on the experimental goals and cell type. For most applications involving mammalian cell lines, the following concentration ranges are recommended:

- Low concentrations (0.1-0.5 µg/mL): Used for altering spindle microtubule dynamics without complete microtubule depolymerization

- High concentrations (1-10 µg/mL): Employed for complete microtubule depolymerization and robust mitotic arrest

- Standard treatment (100-200 ng/mL for 12-18 hours): Effective for synchronizing cell populations at metaphase

These working solutions should be prepared by diluting the stock solution directly into pre-warmed cell culture medium immediately before use [1] [3] [2].

Cell Treatment and Mitotic Arrest Induction

The following protocol describes a standardized approach for inducing mitotic arrest in adherent cell cultures:

Cell seeding: Plate cells at appropriate density (typically 20,000-50,000 cells per well in a 2-well chambered cover glass or similar vessel) in complete growth medium and incubate overnight at 37°C with 5% CO₂ to allow attachment and recovery.

Optional synchronization: For enhanced mitotic index, cells may be synchronized in G0/G1 phase by serum starvation (incubation in medium containing 0.1% FBS for 24 hours) prior to this compound treatment [3].

This compound application: Replace medium with fresh pre-warmed medium containing the predetermined optimal concentration of this compound (typically 100-200 ng/mL for most cell lines).

Incubation: Incubate cells with this compound for 12-18 hours at 37°C with 5% CO₂. This duration typically yields a high percentage of mitotically arrested cells.

Mitotic shake-off: Following incubation, gently tap the flask or plate to dislodge rounded mitotic cells, then collect the medium containing these cells. Centrifuge at 300 × g for 5 minutes and resuspend in fresh pre-warmed medium for downstream applications [4].

This protocol typically results in 85% or higher mitotic arrest efficiency in responsive cell lines, as confirmed by flow cytometry analysis and immunofluorescence microscopy examining mitotic markers such as phosphorylated histone H3 [4].

Table 1: Standard this compound Treatment Conditions for Common Applications

| Application | Concentration Range | Treatment Duration | Key Readouts |

|---|---|---|---|

| Cell Cycle Synchronization | 100-200 ng/mL | 12-18 hours | Mitotic index, cell cycle analysis by flow cytometry |

| Microtubule Depolymerization | 1-10 µg/mL | 2-4 hours | Immunofluorescence of microtubule networks |

| Spindle Assembly Checkpoint Studies | 50-200 ng/mL | 12-18 hours | Chromosome alignment, SAC protein localization |

| Mitotic Catastrophe Induction | 250-1000 nM | 16-24 hours | Cell death assays, membrane integrity markers |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for this compound-mediated mitotic arrest and subsequent analysis:

Advanced Applications and Specialized Protocols

Cell Synchronization for Cell Cycle Studies

The ability to synchronize cell populations at specific cell cycle stages is crucial for studying phase-specific cellular events. This compound-induced mitotic arrest provides one of the most efficient methods for obtaining highly synchronized cell populations upon release. The following protocol details an advanced approach for metaphase synchronization:

Cell culture and this compound treatment: Grow cells to approximately 60-70% confluence in appropriate medium. Add this compound to a final concentration of 100 ng/mL and incubate for 12-16 hours at 37°C with 5% CO₂.

Metaphase block enhancement: Following this compound treatment, add the proteasome inhibitor MG132 (5-10 µM) for 2 hours to strengthen the metaphase-anaphase checkpoint and prevent premature mitotic exit [4].

Mitotic cell collection: Perform mitotic shake-off by gently tapping the culture vessel and collecting the detached cells in the medium. Centrifuge at 300 × g for 5 minutes.

Cell washing and release: Wash the cell pellet twice with fresh pre-warmed medium to completely remove this compound and MG132. Resuspend in complete medium and plate for subsequent experiments.

Synchronization validation: Analyze synchronization efficiency by flow cytometry (DNA content measurement) and immunofluorescence microscopy for mitotic markers (phospho-histone H3, microtubule organization).

This protocol typically yields 85% or higher metaphase-arrested cells, providing a highly synchronized population for studying mitotic exit, cell cycle progression, and phase-specific cellular processes [4].

Live-Cell Imaging of Chromosome Segregation

This compound is particularly valuable for live-cell imaging studies of chromosome dynamics and mitotic progression. The following protocol describes an approach for visualizing chromosome segregation in real-time:

Cell labeling: Incubate cells with CellLight Histone2B-GFP BacMam 2.0 reagent (or similar fluorescent histone marker) according to manufacturer's instructions, typically using 30 particles per cell (PPC) for 18 hours to label chromosomes [3].

Cell synchronization and plating: Synchronize cells using the this compound method described above. Following shake-off, plate mitotic cells at low density in imaging-optimized chambers (e.g., 2-well chambered cover glass).

This compound treatment for SAC activation: For spindle assembly checkpoint studies, maintain this compound in the medium at 200 ng/mL. For studying mitotic progression after release, wash out this compound and replace with fresh medium.

Image acquisition: Perform live imaging using a spinning disk confocal microscope system equipped with an environmental chamber maintained at 37°C and 5% CO₂. Acquire z-stack images every 3 minutes for 1-2 hours using a 63x oil immersion objective [3].

Image analysis: Process and analyze images using software such as ImageJ or Imaris to track chromosome movements, quantify mitotic timing, and identify segregation errors.

This approach enables direct observation of chromosome dynamics, mitotic timing, and segregation errors in real-time, providing valuable insights into mitotic fidelity and the mechanisms of chromosomal instability.

Table 2: Advanced this compound Applications in Research

| Research Area | Protocol Specifics | Key Findings Enabled |

|---|---|---|

| Cancer Cell Pyroptosis | 250-1000 nM for 24h in ovarian cancer cells | Identification of GSDME-mediated pyroptosis via caspase-8/caspase-3 pathway [5] |

| Transcriptional Suppression | Mitotic block and release to generate micronuclei | Discovery of heritable transcriptional defects from nuclear aberrations [6] |

| Mitotic Phosphoproteomics | 18h arrest in HeLa cells followed by MS analysis | Identification of >14,000 phosphorylation sites, mapping mitotic phosphorylation networks [7] |

| CTC Cluster Formation | 20h treatment in MCF-7 breast cancer cells | Demonstration that mitotic arrest reduces cell clustering and metastatic potential [4] |

Molecular Signaling Pathways in Mitotic Arrest

MDM2-p53 Timer Pathway

Prolonged mitotic arrest triggers a p53-dependent cell cycle arrest in the subsequent G1 phase, serving as a crucial mechanism to prevent the proliferation of cells with mitotic defects. Recent research has revealed that MDM2, the primary E3 ubiquitin ligase for p53, functions as a molecular timer that measures mitotic duration. The mechanism operates through the progressive decline of MDM2 protein levels during mitosis, resulting from continued protein degradation in the face of translationally suppressed synthesis. When mitosis is extended beyond a critical threshold (typically >60 minutes), MDM2 levels fall below the concentration required to effectively target p53 for degradation upon mitotic exit. This results in p53 stabilization and subsequent p21 accumulation, channeling G1 cells into a sustained cell-cycle arrest [8].

This timer mechanism represents a sophisticated cellular response to mitotic perturbation that operates independently of DNA damage. The pathway is particularly significant in the context of cancer cells, where p53 mutations allow bypass of this important defense mechanism, potentially contributing to continued proliferation despite mitotic errors. Experimental evidence demonstrates that while p53-proficient cells show dramatically reduced proliferation following extended mitotic arrest (e.g., only 25% of cells proliferate after 2-hour arrest), p53-deficient cells maintain normal proliferation even after 18 hours of mitotic arrest [8].

Cell Death Pathways Following Prolonged Arrest

When cells fail to satisfy the spindle assembly checkpoint and remain in prolonged mitotic arrest, they can initiate various cell death pathways. Recent research has identified GSDME-mediated pyroptosis as a significant cell death mechanism in ovarian cancer cells following this compound-induced mitotic arrest. This pathway involves a cascade of molecular events:

cGAS/TBK1-mediated IRF3 phosphorylation: During mitotic arrest, cytoplasmic chromatin fragments activate the cGAS-STING pathway, leading to TBK1-mediated phosphorylation of IRF3.

Ripoptosome complex formation: Phosphorylated IRF3 recruits a complex consisting of RIPK1, FADD, and caspase-8, forming the so-called "ripoptosome" complex.

Caspase cascade activation: This complex activates caspase-8, which subsequently cleaves and activates caspase-3.

GSDME cleavage and pyroptosis: Activated caspase-3 cleaves GSDME, generating an N-terminal fragment that forms pores in the plasma membrane, leading to the characteristic swelling and bubble-like protrusions of pyroptotic cell death [5].

The following diagram illustrates this pathway:

This pathway demonstrates how mitotic arrest can trigger an inflammatory form of cell death that may influence the tumor microenvironment and anti-tumor immunity. The discovery of this pathway in ovarian cancer cells highlights the potential for leveraging mitotic arrest-induced pyroptosis in cancer therapy, particularly through combinations that enhance this cell death mechanism [5].

Troubleshooting and Technical Considerations

Common Issues and Optimization Strategies

Successful implementation of this compound mitotic arrest assays requires attention to potential technical challenges. The following table outlines common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Mitotic Arrest Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low mitotic index | Insufficient this compound concentration; inadequate treatment duration; cell type variability | Optimize concentration (50-500 ng/mL); extend treatment time (12-18h); validate for specific cell type |

| Excessive cell death | Excessive this compound concentration; prolonged arrest; cell line sensitivity | Titrate concentration downward; reduce arrest duration; assess timing of death onset |

| Incomplete reversal after washout | Residual this compound activity; extended arrest causing irreversible commitment | Increase wash stringency (2-3 washes); use activated charcoal-treated serum; reduce arrest duration |

| Poor synchronization after release | Cellular damage during arrest; heterogeneous release | Combine with RO-3306 pre-synchronization; optimize shake-off technique; monitor first cell cycle |

| Variable results between experiments | This compound degradation; serum batch effects; subculture differences | Fresh aliquots of this compound; standardize serum lots; maintain consistent passage numbers |

Important Technical Considerations

Several technical aspects require particular attention when designing this compound experiments:

Cell type variability: Response to this compound can vary significantly between cell lines. Epithelial cells and transformed cell lines typically respond well, while some primary cells and mesenchymal cells may require optimization of concentrations and timing.

Serum effects: Serum components can influence this compound efficacy. Consistency in serum batches is recommended for reproducible results. Some researchers use charcoal-stripped serum to minimize confounding factors.

Microtubule recovery kinetics: Following this compound washout, microtubule repolymerization typically begins within 2-5 minutes, with full spindle formation within 30-60 minutes. The timing of experimental assessments should account for this recovery period.

Alternative validation: Where possible, confirm key findings with alternative microtubule agents (e.g., paclitaxel, which stabilizes microtubules) to ensure observed effects are microtubule-related rather than off-target effects.

Recent studies have revealed that this compound can inhibit various kinases including ABL, c-KIT, BRAF, and MEK at higher concentrations, suggesting potential off-target effects that should be considered when interpreting results [2].

Conclusion

This compound-mediated mitotic arrest remains a cornerstone technique in cell biology research, with applications spanning basic cell cycle studies, cancer biology, and drug development. The protocols outlined in this document provide a robust foundation for implementing this technique across various experimental contexts. Recent advances have expanded our understanding of the molecular pathways engaged during mitotic arrest, including the MDM2-p53 timer mechanism and GSDME-mediated pyroptosis, revealing unexpected complexity in cellular responses to mitotic perturbation.

As research continues to evolve, this compound-based assays will undoubtedly continue to yield insights into mitotic regulation, chromosome dynamics, and cellular fate decisions following mitotic perturbation. The continued refinement of these protocols, combined with emerging technologies in live-cell imaging, single-cell analysis, and multi-omics approaches, promises to further enhance the utility of this classic technique in addressing fundamental biological questions and advancing therapeutic development.

References

- 1. Quick Primer | Top 5 Uses of this compound in 2025 | Integration Notes [linkedin.com]

- 2. | Cell Signaling Technology this compound [cellsignal.com]

- 3. Live Cell Imaging of Chromosome Segregation During ... [pmc.ncbi.nlm.nih.gov]

- 4. Mitotic arrest affects clustering of tumor cells - Cell Division [celldiv.biomedcentral.com]

- 5. Phosphorylated IRF3 promotes GSDME-mediated pyroptosis through... [biosignaling.biomedcentral.com]

- 6. Heritable transcriptional defects from aberrations of nuclear ... [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative atlas of mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM2 functions as a timer reporting the length of mitosis [nature.com]

Nocodazole-Induced G2/M Phase Arrest: Application Notes and Experimental Protocols

Introduction to Nocodazole and Cell Cycle Arrest

This compound is a synthetic microtubule-depolymerizing agent that binds to β-tubulin and disrupts microtubule dynamics, making it invaluable for cell cycle synchronization and cancer research. By interfering with mitotic spindle formation, this compound activates the spindle assembly checkpoint, preventing transition from metaphase to anaphase and resulting in reversible arrest at the G2/M phase boundary. This application note provides detailed protocols and mechanistic insights for using this compound to synchronize populations of various cell types in the G2/M phase, a critical technique for studying cell cycle regulation, DNA damage response, and anticancer drug mechanisms.

The effects of this compound are concentration-dependent and vary significantly between cell types. While most cells exhibit classic mitotic arrest at lower concentrations, some cell lines demonstrate a biphasic response with G1 and G2 arrest at higher concentrations through p53-independent p21Waf1/Cip1 pathways [1]. Understanding these nuances is essential for designing appropriate experimental conditions for specific research applications. This document synthesizes optimal concentrations, exposure times, and methodological considerations from multiple studies to provide researchers with a comprehensive resource for implementing this compound-mediated synchronization.

This compound Effects and Concentration Optimization

Concentration-Dependent Effects Across Cell Types

Table 1: Optimal this compound Concentrations for G2/M Arrest in Various Cell Types

| Cell Type | Recommended Concentration | Treatment Duration | Arrest Efficiency | Key Observations | Citation |

|---|---|---|---|---|---|

| Human Pluripotent Stem Cells (H1, HUES8, Fucci-H9) | 1 μg/mL (~3.3 μM) | 16 hours | ~80-88% | Robust reversible arrest with maintained pluripotency | [2] |

| HeLa (Human Cervical Carcinoma) | 100 ng/mL (~0.33 μM) | 16-24 hours | Significant G2/M increase | Concentration-dependent apoptosis after 24h | [3] |

| COS7 (Fibroblast-like) | 200 ng/mL (~0.66 μM) | 24 hours | ~45% at G2/M | Cyclin B1 expression greatly increased | [4] |

| Sheep Skin Fibroblasts | 100 ng/mL (~0.33 μM) | Not specified | ~99.6% | Combined with double thymidine block | [5] |

| Breast Cancer Cell Lines (Type A) | 1 μM | 16-24 hours | Mitotic arrest | Expected response in most cancer lines | [1] |

| Breast Cancer Cell Lines (Type B) | 100 nM | 16-24 hours | Biphasic response | Mitotic arrest at low conc, G1/G2 arrest at high conc | [1] |

Critical Concentration Considerations

The efficacy of this compound-induced synchronization varies substantially based on several factors:

Cell type-specific sensitivity: Primary cells and different cell lines exhibit varying sensitivity to this compound. For instance, breast cancer cell lines show divergent responses despite similar origins, with Type A cells undergoing mitotic arrest and Type B cells exhibiting a biphasic dose-response curve [1]. This underscores the importance of empirical optimization for each model system.

Time and concentration relationship: Longer exposures generally increase synchronization efficiency but may also promote apoptotic progression and mitotic slippage. For most applications, treatment durations between 16-24 hours provide optimal balance between viability and synchronization efficiency.

Microtubule polymerization status: The biphasic response observed in some cell lines correlates with microtubule depolymerization, which typically occurs at concentrations ≥1 μM this compound, while lower concentrations (100 nM) may affect microtubule dynamics without complete depolymerization [1].

Experimental Protocols for Cell Synchronization

Thymidine-Nocodazole Block Protocol for HeLa Cells

Table 2: Reagents and Equipment for Thymidine-Nocodazole Synchronization

| Reagent/Equipment | Specifications | Purpose | Notes |

|---|---|---|---|

| This compound | 5 mg/mL stock in DMSO | Microtubule depolymerization | Aliquot and store at -20°C; avoid freeze-thaw cycles |

| Thymidine | 200 mM stock in H₂O | Reversible inhibition of DNA synthesis | Sterilize by filtration (0.2 μm) |

| Cell Culture Vessels | 100 mm dishes, 6-well plates | Cell culture | Tissue culture-treated sterile plastic |

| Centrifuge | Capable of 300 × g | Cell processing | Swing-bucket rotor recommended |

| Flow Cytometer | PI/RNase staining capability | Cell cycle analysis | Calibrate with control samples |

This protocol adapts the Thy-Noc synchronization method described for U2OS cells [6] and optimized for HeLa cells [7], providing high-efficiency synchronization at the G2/M transition.

Day 1: Seeding and Thymidine Block

Seed HeLa cells at 2 × 10⁶ cells per 100 mm dish in complete DMEM medium supplemented with 10% FBS. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow attachment and recovery.

Prepare fresh 200 mM thymidine stock solution in sterile water, warming slightly to dissolve completely. Sterilize through a 0.2 μm filter.

Add thymidine to culture medium at a final concentration of 2 mM. Incubate cells for 20 hours at 37°C with 5% CO₂. This blocks cells at the G1/S boundary through inhibition of DNA synthesis.

Day 2: Release and this compound Block 4. Carefully remove thymidine-containing medium and wash cells twice with pre-warmed 1× PBS to completely remove the thymidine.

Add 10 mL of complete pre-warmed medium to each dish and incubate for 5 hours at 37°C. This release period allows cells to progress synchronously through S and G2 phases toward mitosis.

Add this compound from 5 mg/mL DMSO stock to achieve a final concentration of 100 ng/mL (0.33 μM). Incubate for 10-11 hours at 37°C. During this period, cells progress to mitosis but cannot complete spindle formation, resulting in M phase arrest.

Day 3: Mitotic Shake-off and Collection 7. Perform mitotic shake-off by gently tapping dishes and collecting rounded, mitotic cells from the medium. Centrifuge at 300 × g for 5 minutes at room temperature.

Wash cells twice with pre-warmed PBS to remove residual this compound. Resuspend in complete medium for subsequent experiments.

For time-course studies, replate cells in 6-well plates at 0.2-0.25 × 10⁶ cells per well and collect samples at appropriate intervals (every 1.5-3 hours recommended) for cell cycle analysis.

Alternative Protocol: Double Thymidine-Nocodazole Block for High-Efficiency Synchronization

For applications requiring the highest synchronization efficiency, such as chromosome isolation for sequencing studies, a double thymidine block followed by this compound treatment can achieve nearly complete (99.6%) G2/M arrest in primary sheep skin fibroblasts [5]. This method is particularly valuable for challenging primary cell cultures.

Procedure:

- Perform first thymidine block (2 mM) for 20 hours.

- Release for 8-10 hours in thymidine-free medium.

- Perform second thymidine block (2 mM) for 18 hours.

- Release for 4 hours to allow progression to G2/M.

- Treat with 100 ng/mL this compound for 4 hours.

- Collect mitotic cells by shake-off.

The workflow for this synchronization protocol is illustrated below:

Molecular Mechanisms of this compound-Induced Arrest

Microtubule Disruption and Checkpoint Activation

This compound induces G2/M arrest through direct binding to β-tubulin, which leads to suppression of microtubule dynamics or complete microtubule depolymerization depending on concentration [1]. In prometaphase, the lack of proper microtubule-kinetochore attachments activates the spindle assembly checkpoint, preventing anaphase-promoting complex/cyclosome (APC/C) activation and consequently stabilizing cyclin B and securin. This results in prolonged arrest in metaphase until microtubule attachments are properly established or cells undergo adaptation.

The molecular events in this process include:

- SAC protein recruitment: Mad2, BubR1, and Bub3 proteins are recruited to unattached kinetochores

- APC/C inhibition: Formation of the mitotic checkpoint complex (MCC) inhibits Cdc20, preventing APC/C activation

- Cyclin B stabilization: Without APC/C-mediated degradation, cyclin B levels remain high, maintaining Cdk1 activity

- Mitotic arrest sustained: Continued Cdk1 activity prevents mitotic exit and cytokinesis

Signaling Pathways Regulating G2/M Progression

Recent research has revealed that this compound-induced G2/M arrest involves complex signaling pathways beyond simple microtubule disruption:

Raf-1/MEK/MAPK pathway: This pathway is necessary for G2/M transition induced by this compound. Inhibition of MAPK activation by MEK inhibitors (PD98059 or U0126) reduces mitotic entry by creating a block at G2 [8]. Interestingly, MEK/MAPK activation is severely inhibited during mitosis despite high Raf-1 activity.

ERK5/NFκB pathway: ERK5 is activated during G2/M phases and regulates mitotic entry through NFκB-mediated transcription of G2/M-specific genes including cyclin B1, Plk-1, and cdc25B [7]. Inhibition of this pathway substantially delays mitotic entry.

PI3K/Akt suppression: this compound treatment suppresses Akt phosphorylation by interfering with p85 binding to activated EGFR, thereby inhibiting the PI3K/Akt pathway which normally facilitates G2/M transition [4].

The relationship between these pathways and this compound-induced arrest is summarized below:

Applications and Experimental Considerations

Research Applications of this compound Synchronization

This compound-mediated G2/M synchronization enables numerous downstream applications:

- Cell cycle studies: Analysis of phase-specific cellular events, protein localization, and post-translational modifications

- Gene expression profiling: Identification of cell cycle-regulated genes through microarray or RNA-seq approaches [3]

- Chromosome isolation: Preparation of metaphase chromosomes for sequencing or cytogenetic studies [5]

- DNA repair studies: Enhanced homology-directed repair (HDR) in gene editing applications through G2/M enrichment [2]

- Cancer research: Investigation of mitotic checkpoint defects in cancer cell lines and screening of antimitotic drugs [1]

Critical Experimental Parameters

Successful implementation of this compound synchronization requires attention to several critical parameters:

- Cell density optimization: Overconfluency reduces synchronization efficiency. Maintain subconfluent cultures (70-80% confluence) at treatment initiation.

- Drug removal efficiency: Incomplete this compound removal impedes cell cycle re-entry. Include multiple PBS washes and consider using serum-containing medium to neutralize residual drug.

- Mitotic shake-off technique: Gentle mechanical dislodgement is superior to enzymatic detachment for preserving cell viability and synchronization purity.

- Time-course validation: Always validate synchronization efficiency and progression through subsequent cell cycle phases using flow cytometry with PI staining or specific mitotic markers (phospho-histone H3, MPM-2).

Alternative Synchronization Methods

While this compound is highly effective, researchers should consider alternative approaches based on specific research needs:

- Combination approaches: Thymidine-nocodazole blocks provide superior synchronization but require longer processing

- RO-3306: CDK1 inhibitor that specifically arrests cells at G2/M boundary without microtubule disruption

- ABT-751: Microtubule inhibitor similar to this compound with potentially reduced toxicity in certain applications [2]

- Double thymidine block: Provides S-phase synchronization without chemical perturbation of mitosis

Troubleshooting and Technical Notes

Common Problems and Solutions

- Poor mitotic index: Increase this compound concentration gradually (50-200 ng/mL range) or extend treatment duration. Verify cell line sensitivity and proliferation rate.

- High cell death: Reduce treatment duration; ensure subconfluent conditions; optimize this compound concentration; use serum-rich medium during treatment

- Incomplete synchronization: Combine with thymidine block; optimize release timing between blocks; verify cell cycle distribution by flow cytometry

- Failure to re-enter cell cycle: Ensure thorough drug removal; reduce treatment duration; check cell viability before synchronization

Quality Control Measures

- Flow cytometry validation: Regularly assess DNA content with propidium iodide staining to quantify synchronization efficiency

- Mitotic marker staining: Use phospho-histone H3 (Ser10) antibodies for specific detection of mitotic cells

- Viability assessment: Combine PI staining with trypan blue exclusion or MTT assays to ensure synchronized populations remain healthy

- Morphological examination: Monitor cell rounding as indicator of mitotic arrest using phase-contrast microscopy

Conclusion

This compound-mediated G2/M synchronization remains a cornerstone technique in cell biology, with applications ranging from basic cell cycle studies to advanced genetic engineering. The concentration-dependent effects and cell-type specific responses highlighted in this document underscore the importance of empirical optimization for each experimental system. When properly implemented using the protocols described herein, this compound synchronization provides researchers with a powerful tool to obtain highly synchronized cell populations, enabling precise dissection of mitotic events and cell cycle regulation mechanisms.

References

- 1. G1 and G2 cell-cycle arrest following microtubule ... [pmc.ncbi.nlm.nih.gov]

- 2. Enrichment of G2/M cell cycle phase in human pluripotent ... [nature.com]

- 3. Analysis of gene expression induced by microtubule ... [sciencedirect.com]

- 4. Investigation of the effect of this compound on the PI3K/Akt ... [spandidos-publications.com]

- 5. Highly efficient synchronization of sheep skin fibroblasts at ... [nature.com]

- 6. Studying Cell Cycle-regulated Gene Expression by Two ... [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the G2–M cell cycle progression by the ERK5 ... [pmc.ncbi.nlm.nih.gov]

- 8. Raf-1/MEK/MAPK pathway is necessary for the G2/M ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Nocodazole Use in HeLa Cell Research

Introduction to Nocodazole and Its Applications in HeLa Cell Research

This compound is a synthetic benzimidazole derivative that functions as a microtubule-destabilizing agent with widespread applications in cell biology research, particularly in studies utilizing HeLa cells, the classic human cervical cancer cell line. With a molecular weight of 301.3 g/mol and purity typically >98%, this compound exhibits its primary mechanism through reversible interference with microtubule polymerization, leading to disruption of mitotic spindle formation and subsequent arrest of cell division [1]. This property makes it invaluable for studying cell cycle regulation, cytoskeleton dynamics, and cancer mechanisms.

Beyond its classical microtubule-targeting activity, emerging evidence suggests this compound exhibits concentration-dependent multifunctionality. At nanomolar concentrations (100 nM), it significantly inhibits HeLa cell growth rate through mechanisms potentially distinct from microtubule destabilization, while only at much higher concentrations (1 mM) does it induce substantial alterations in F-actin structure, indicating a complex relationship between microtubule and actin dynamics [2]. Additionally, recent research has revealed that this compound can function as an inhibitor of various cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET, expanding its potential applications in signaling pathway analysis [1].

In contemporary research, this compound serves three primary applications in HeLa cell studies: (1) cell cycle synchronization at mitotic phase through microtubule disruption, (2) cytotoxicity assessment in drug development pipelines, and (3) microtubule dynamics investigation in cytoskeleton research. The following application notes and protocols provide detailed methodologies for these applications, supported by quantitative data and experimental validation.

Working Concentration Guidelines for Various Experimental Applications

Comprehensive Concentration Table for Experimental Applications

Table 1: this compound working concentrations for different experimental applications in HeLa cells

| Experimental Application | Concentration Range | Treatment Duration | Key Effects Observed | Citations |

|---|---|---|---|---|

| Cell Cycle Synchronization | 0.1-1 µg/ml (332 nM-3.32 µM) | 12-48 hours | Mitotic arrest; spindle disruption | [1] |

| Gene Expression Studies | 0.1 µg/ml (332 nM) | 18 hours | Efficient mitotic arrest; apoptosis with prolonged treatment | [3] |

| Growth Inhibition Studies | 100 nM | Variable | Significant growth rate inhibition | [2] |

| Cytotoxicity Analysis | 16.625-250 nM | 48 hours | Dose-dependent apoptosis | [4] |

| F-actin Structure Alteration | 1 mM | Variable | Significant F-actin structure changes | [2] |

| Microtubule Depolymerization | 5 µM | 5 minutes (shock) | Rapid microtubule disassembly | [5] |

| MMEJ-Mediated Integration | 40-400 ng/ml (133 nM-1.33 µM) | 18-30 hours | G2/M cell cycle synchronization | [6] |

Concentration and Solubility Considerations

Stock solution preparation typically involves reconstituting this compound as a lyophilized powder in DMSO at 1-10 mg/ml concentration, with 10 mg/ml being standard [1]. Aliquotting is recommended to avoid multiple freeze-thaw cycles, and storage at -20°C in desiccated conditions protected from light preserves stability. Once in solution, this compound maintains potency for approximately 2 months [1].

The concentration-dependent effects of this compound follow a biphasic pattern in HeLa cells. At lower nanomolar concentrations (16.625-250 nM), researchers observe dose-dependent apoptosis without complete microtubule depolymerization [4]. At intermediate concentrations (100 nM), significant growth rate inhibition occurs, potentially through alternative mechanisms beyond microtubule destabilization [2]. At higher concentrations (0.1-1 µg/ml), robust mitotic arrest is achieved through microtubule disruption [3] [1]. Only at millimolar concentrations does this compound induce substantial F-actin structural alterations, demonstrating the interconnectedness of cytoskeletal systems [2].

Protocol for Mitotic Arrest and Cell Cycle Synchronization

Experimental Workflow for Cell Synchronization

Step-by-Step Procedural Details

Day 1: Cell Seeding - Begin by seeding HeLa cells at approximately 2×10⁵ cells per well in a 6-well plate containing complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin). Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow proper attachment and progression to logarithmic growth phase [7].

Day 2: Drug Preparation and Application - Prepare this compound working solution by diluting the DMSO stock (typically 1-10 mg/ml) in pre-warmed complete growth medium to achieve a final concentration of 0.1-1 µg/ml (332 nM-3.32 µM). Ensure thorough mixing, as improper dissolution can lead to inconsistent results. Replace the existing medium in the 6-well plates with the this compound-containing medium and return to the incubator [1].

Duration and Monitoring - The treatment duration can vary from 12-48 hours depending on experimental requirements. For gene expression studies, 18 hours treatment with 0.1 µg/ml this compound efficiently arrests HeLa cells in mitotic phase [3]. Monitor mitotic index by examining cell morphology; mitotic cells appear rounded and refractile under phase contrast microscopy. For extended treatments (>24 hours), consider medium refreshment with this compound to maintain drug potency.

Release and Downstream Applications - To release cells from mitotic arrest, carefully aspirate the this compound-containing medium and wash cells twice with sterile PBS to ensure complete drug removal. Add pre-warmed complete growth medium and return to incubator. Cells will synchronously progress through the cell cycle, allowing for timed collection at specific phases for downstream applications such as Western blotting, microarray analysis, or live-cell imaging [7].

Protocol for Cytotoxicity Analysis and Live-Cell Imaging

Experimental Workflow for Cytotoxicity Assessment

Quantitative Cytotoxicity Assessment Procedure

Cell Seeding and Staining Preparation - Seed HeLa cells at a density of 1×10⁴ cells per well in a 48-well plate and culture overnight to establish proper attachment. Prepare a dilution series of this compound in complete growth medium covering the range of 16.625-250 nM to establish dose-response relationships. Add CellTox Green dye (or similar membrane integrity dye) directly to the treatment medium at the recommended concentration to enable identification of non-viable cells through fluorescence detection [4].